![molecular formula C27H26FN3O2S B2359955 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline CAS No. 902909-84-6](/img/structure/B2359955.png)
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline
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Overview
Description
The compound “4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a methyl group, and a tosylquinoline group . Piperazine rings are common in many pharmaceuticals and have a wide range of biological activity . The fluorophenyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .
Scientific Research Applications
Neuropharmacology
This compound is structurally similar to known neuropharmacologically active compounds, often serving as essential pharmacophores for neuroligands . It can be used to study different receptors such as D2-like dopaminergic and serotoninergic receptors . Its ability to bind to these receptors can help in the development of new medications for neurological disorders.
Molecular Imaging
The fluorine-18 labeled analogs of this compound, such as 4-[18F]Fluorophenylpiperazines , are used in PET imaging to study receptors in vivo . This application is crucial for understanding receptor dynamics in various diseases and can aid in the diagnosis and treatment planning for neurological conditions.
Antifungal Activity
Some derivatives of this compound have shown moderate antifungal activity against strains like C. albicans and C. galibrata . This suggests potential use in developing antifungal therapies, especially considering the rising resistance to existing antifungal drugs.
Synthesis of Dopamine Ligands
The compound can be used as a precursor in the synthesis of selective dopamine ligands . For example, it can be used to create [18F]FAUC 316 , a highly selective dopamine D4 ligand. Such ligands are valuable for studying dopaminergic function in the brain, which has implications for psychiatric and neurodegenerative diseases.
Organic Synthesis
Due to its structural features, this compound can be involved in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . This makes it a valuable tool in organic chemistry for the synthesis of complex molecules.
Mechanism of Action
- Specifically, our previous study has shown that this compound, known as FPMINT, is more selective for ENT2 than ENT1 .
- FPMINT affects nucleoside uptake by ENTs. It reduces the maximum velocity (Vmax) of H-uridine uptake without altering the Michaelis constant (Km).
- Importantly, FPMINT’s inhibitory effect cannot be washed out, indicating its irreversible nature .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHRRFKOHIBAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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